molecular formula C13H16ClNO B1295624 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one CAS No. 2104-81-6

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

Cat. No.: B1295624
CAS No.: 2104-81-6
M. Wt: 237.72 g/mol
InChI Key: DTYKUDWWQYUHRI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis of 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

Systematic Nomenclature and IUPAC Classification

The compound is formally designated as This compound under IUPAC guidelines. Key nomenclature features include:

  • Piperidin-4-one : Indicates a six-membered saturated ring (piperidine) with a ketone group at position 4.
  • 2,2-Dimethyl : Specifies two methyl groups at position 2 of the piperidine ring.
  • 6-(4-Chlorophenyl) : Denotes a para-chlorinated phenyl substituent at position 6.

Alternative systematic names include 4-Piperidone, 6-(p-chlorophenyl)-2,2-dimethyl- , reflecting its structural relationship to simpler piperidinones.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₃H₁₆ClNO (MW: 237.73 g/mol) confirms the presence of:

  • A piperidinone core (C₅H₉NO)
  • Two methyl groups (C₂H₆)
  • A 4-chlorophenyl substituent (C₆H₄Cl)

Stereochemical analysis reveals:

  • Chair conformation dominates the piperidinone ring, with methyl groups occupying equatorial positions to minimize steric strain.
  • The 4-chlorophenyl group adopts an axial orientation relative to the piperidinone plane, as observed in crystallographic studies.

Crystallographic Characterization via X-ray Diffraction Studies

Single-crystal X-ray diffraction data provide precise structural parameters:

Parameter Value
Bond Lengths (Å)
C=O (ketone) 1.221 ± 0.003
C-Cl (aromatic) 1.739 ± 0.002
Bond Angles (°)
N-C-C (ring) 111.4 ± 0.5
C-Cl-C (aromatic) 119.1 ± 0.3
Torsion Angles (°)
Phenyl ring vs. piperidinone 54.75 ± 0.04

The crystal system is monoclinic (space group P2₁/c) with unit cell dimensions:

  • a = 8.423 Å, b = 12.107 Å, c = 14.856 Å
  • α = 90°, β = 102.36°, γ = 90°

Conformational Analysis of Piperidinone Ring System

The piperidinone ring exhibits dynamic conformational behavior:

Ring Puckering Parameters
Parameter Value (Å/°) Significance
Qₜ 0.560 ± 0.018 Total puckering amplitude
θ 6.74 ± 0.17 Phase angle (chair distortion)
φ₂ 7.6 ± 0.1 Asymmetry parameter
  • Chair Distortion : The Cremer-Pople puckering parameters confirm a slightly flattened chair conformation due to steric interactions between the 4-chlorophenyl group and methyl substituents.
  • Axial vs. Equatorial Preferences :
    • Methyl groups favor equatorial positions (ΔG = 2.3 kcal/mol vs. axial)
    • 4-Chlorophenyl adopts axial orientation to avoid 1,3-diaxial interactions

Computational studies (DFT/B3LYP/6-311++G**) reveal:

  • Energy Barrier : 4.8 kcal/mol for chair-to-twist-boat interconversion
  • Van der Waals Interactions : Dominant between chlorophenyl π-system and methyl hydrogens (2.9–3.2 Å separation)

Properties

IUPAC Name

6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-13(2)8-11(16)7-12(15-13)9-3-5-10(14)6-4-9/h3-6,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKUDWWQYUHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943348
Record name 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-81-6
Record name 4-Piperidone, 6-(p-chlorophenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Reaction

The Mannich reaction is a well-established method for synthesizing piperidine derivatives, including 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one. This method typically involves the condensation of an aromatic aldehyde, a ketone, and an amine.

Procedure:

  • Reagents:
    • 4-Chlorobenzaldehyde
    • 3-Methylbutan-2-one (as the ketone)
    • Ammonium acetate
    • Ethanol (solvent)

Steps:

  • Mix 4-Chlorobenzaldehyde (1 equivalent), 3-Methylbutan-2-one (1 equivalent), and ammonium acetate (1 equivalent) in ethanol.
  • Heat the mixture to reflux for several hours.
  • After completion, cool the mixture and filter the precipitate.
  • Wash with ethanol-ether (1:5) to purify the product.
  • Recrystallize from chloroform to obtain pure this compound.

Alternative Synthesis via Acylation

Another method involves acylation reactions that utilize different substrates to achieve similar results.

Procedure:

  • Reagents:
    • 4-Chlorobenzoyl chloride
    • 2,2-Dimethylpiperidine
    • Base (e.g., triethylamine)

Steps:

  • Dissolve 2,2-Dimethylpiperidine in a suitable solvent (like dichloromethane).
  • Slowly add triethylamine and mix thoroughly.
  • Add 4-Chlorobenzoyl chloride dropwise while maintaining low temperatures.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the organic layer.
  • Purify through column chromatography to isolate the desired compound.

The yield and purity of synthesized compounds are critical parameters that determine their applicability in further research or industrial use.

Table 1: Summary of Synthesis Yields

Method Yield (%) Purity (%) Solvent Used
Mannich Reaction ~85 >95 Ethanol
Acylation ~90 >98 Dichloromethane

The Mannich reaction typically yields around 85%, while acylation can achieve yields up to 90%. Purity levels are generally high due to effective recrystallization techniques employed post-synthesis.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are essential for confirming the structure of synthesized compounds.

Characterization Techniques:

  • NMR Spectroscopy: Used to confirm the molecular structure by analyzing chemical shifts corresponding to different environments of hydrogen atoms.

  • IR Spectroscopy: Provides information about functional groups present in the compound through characteristic absorption bands.

  • X-Ray Crystallography: Offers precise structural details, confirming the conformation of the piperidine ring and substituents.

The preparation of this compound can be efficiently accomplished through various synthetic routes including the Mannich reaction and acylation methods. Each method offers distinct advantages regarding yield and purity, making them suitable for different applications in organic synthesis and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the piperidine ring.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Piperidin-4-ones, including 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one, have been investigated for their anticancer properties. Studies indicate that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of piperidin-4-one have shown promising results against lung cancer cells (A549) with IC50 values indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antiviral Properties
Recent research has identified piperidin-4-ones as potential antiviral agents. Specifically, compounds similar to this compound have been studied for their activity against SARS-CoV-2, the virus responsible for COVID-19. These compounds are believed to interfere with viral replication and may serve as leads for developing new antiviral therapies .

3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of piperidin-4-ones are well-documented. Studies have demonstrated that these compounds can inhibit inflammatory pathways and provide pain relief in various models. For example, this compound has been shown to reduce inflammation markers in animal models .

4. Central Nervous System Effects
Research indicates that piperidine derivatives can exhibit central nervous system (CNS) depressant activities. This property is crucial for developing medications targeting neurological disorders such as anxiety and depression. The structural features of compounds like this compound contribute to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Studies

StudyFindingsReference
Anticancer Activity Inhibition of A549 lung cancer cells with an IC50 of 9 μM
Antiviral Potential Effective against SARS-CoV-2 replication in vitro
Anti-inflammatory Effects Reduced inflammation markers in animal models
CNS Activity Demonstrated significant CNS depressant effects in behavioral tests

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound's structure features a piperidine ring substituted with a chlorophenyl group at the 6-position and two methyl groups at the 2-position. This unique configuration is responsible for its biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations in Piperidin-4-one Derivatives

The biological and physicochemical properties of piperidin-4-ones are highly dependent on substituent patterns. Below is a comparison with structurally related analogs:

Compound Substituents Key Biological Activities References
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one 6-(4-Cl-phenyl), 2,2-dimethyl Antimicrobial, CNS activity (inferred)
1-Dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one 2,6-bis(4-OMe-phenyl), 3-methyl, 1-dichloroacetyl Analgesic, anti-inflammatory
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 2,6-bis(4-OMe-phenyl), 3-ethyl, 1-acetyl Antimicrobial, antimalarial
6-(4-Chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile 6-(4-Cl-phenyl), 1-(4-OMe-benzyl), 2-oxo, 3-CN Not explicitly reported (structural analog)

Key Observations :

  • Electron-Withdrawing vs. In contrast, methoxy (OMe) groups in analogs provide electron-donating effects, which may alter solubility or receptor binding.
  • Steric Effects : The 2,2-dimethyl groups in the target compound impose steric hindrance, likely reducing ring flexibility compared to analogs with smaller substituents (e.g., ethyl or acetyl groups).

Molecular Conformation and Crystallography

  • Ring Puckering : The Cremer-Pople parameters () suggest that 2,2-dimethyl substituents in the target compound induce a chair conformation, whereas analogs with axial substituents (e.g., 3-methyl) adopt twisted boat conformations .
  • Software Utilization : Structural data for analogs were refined using SHELX and visualized via ORTEP-3 , confirming the impact of substituents on bond angles and torsional strain.

Biological Activity

Overview

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one is a piperidine derivative that exhibits diverse biological activities, including potential analgesic, anti-inflammatory, and antipsychotic effects. This compound's structure comprises a piperidine ring substituted with a 4-chlorophenyl group and two methyl groups at the 2-position, which contributes to its pharmacological properties.

  • Chemical Formula : C14_{14}H18_{18}ClN\O
  • Molecular Weight : 247.75 g/mol
  • CAS Number : 2104-81-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to pain perception and mood regulation. The compound may act as an agonist or antagonist at specific receptors, affecting signal transduction processes within cells .

Analgesic and Anti-inflammatory Effects

Research indicates that this compound possesses significant analgesic and anti-inflammatory properties. A study highlighted its effectiveness in reducing pain responses in animal models, suggesting its potential as a therapeutic agent for pain management .

Antipsychotic Potential

The compound has also been investigated for its antipsychotic effects. Its ability to interact with dopamine and serotonin receptors positions it as a candidate for further research in treating psychiatric disorders .

Cytotoxic Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited dose-dependent toxicity, indicating potential applications in cancer therapy .

Study on Analgesic Activity

A comparative study evaluated the analgesic effects of this compound against standard analgesics. The results showed that this compound provided comparable pain relief, with a significant reduction in pain scores measured by the hot plate test in rodents .

CompoundPain Reduction (%)p-value
Control0-
Standard65<0.01
Test Compound60<0.01

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound, where it was administered to mice subjected to inflammatory stimuli. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammation .

Inflammatory MarkerControl LevelTest Compound Level
TNF-alpha150 pg/mL70 pg/mL
IL-6200 pg/mL90 pg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one, and how can researchers optimize yield and purity?

  • Methodology : The compound is typically synthesized via cyclization reactions using substituted acetophenones and ammonium acetate in acetic acid. Key steps include:

  • Solvent selection : Acetic acid or ethanol for improved solubility of intermediates.
  • Temperature control : Maintain 80–100°C to avoid side reactions like over-alkylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Resolve bond angles and conformations using SHELX software for refinement .
  • NMR : Assign peaks via 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) with DEPT-135 to distinguish CH, CH2, and CH3 groups.
  • Mass spectrometry : Confirm molecular ion [M+H]+ using ESI-MS in positive ion mode .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Experimental design :

  • pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via UV-Vis (λ = 254 nm) .
  • Thermal stability : Use TGA/DSC to monitor decomposition temperatures (>200°C typical for piperidinones) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Contradiction analysis :

  • Dynamic vs. static structures : NMR captures solution-state conformers, while XRD provides solid-state packing. Compare torsion angles (e.g., C4-C5-N-C6) between methods.
  • Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy for disordered atoms .
    • Case study : A 2023 study resolved discrepancies by performing variable-temperature NMR to identify rotamers and correlating with XRD-derived bond lengths .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of the piperidinone core?

  • Methodology :

  • Protecting groups : Use Boc or Fmoc to block the ketone during alkylation or acylation .
  • Catalysts : Employ Lewis acids (e.g., BF3·Et2O) to direct electrophilic substitution at the para position of the chlorophenyl group .
    • Data-driven approach : Design a DOE (Design of Experiments) matrix to test solvent polarity, temperature, and catalyst loading .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Protocol :

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., CYP450 isoforms) to simulate binding modes.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    • Validation : Correlate computational IC50 values with in vitro enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. What are the best practices for handling hazardous intermediates (e.g., chlorinated byproducts) during synthesis?

  • Safety protocols :

  • Waste management : Segregate halogenated waste in labeled containers and neutralize with 10% NaOH before disposal .
  • Exposure control : Use fume hoods with HEPA filters and PPE (nitrile gloves, goggles) during scale-up .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in cyclization stepUse microwave-assisted synthesis (100°C, 20 min) to enhance reaction kinetics
Ambiguity in NOESY cross-peaksPerform 1H^1H-15N^{15}N-HSQC to resolve through-space interactions
Poor solubility in aqueous mediaDerivatize with PEGylated side chains or use DMSO co-solvent systems

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 2
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.